Fmoc-Ala-OH-15N

NMR Spectroscopy Solid-Phase Peptide Synthesis Isotopic Enrichment

Researchers performing 1H-15N HSQC or quantitative MS face spectral overlap and quantification inaccuracies when relying on unlabeled or deuterated standards. Fmoc-Ala-OH-15N solves this by enabling site-specific incorporation of the 15N label without the metabolic perturbations or LC retention-time shifts inherent to deuterated analogs. - Enables clean, unambiguous backbone amide assignments via 1H-15N HSQC/HMQC. - Provides a +1 Da mass shift for absolute quantification without chromatographic deviation. - Fully compatible with standard automated Fmoc-SPPS protocols and ‘bio NMR: suitable’ validated.

Molecular Formula C18H17NO4
Molecular Weight 312.3 g/mol
CAS No. 117398-49-9
Cat. No. B558012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-OH-15N
CAS117398-49-9
SynonymsFmoc-Ala-OH(15N); 117398-49-9; FmoC-[15N]Alanine; Fmoc-Ala-OH-15N; L-Alanine-15N,N-Fmoc; 489905_ALDRICH; CTK8F9901; 9951AC; N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N
Molecular FormulaC18H17NO4
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i19+1
InChIKeyQWXZOFZKSQXPDC-DKOIJTIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-OH-15N: 15N-Labeled SPPS Building Block


Fmoc-Ala-OH-15N (CAS 117398-49-9) is an isotopically labeled derivative of N-(9-Fluorenylmethoxycarbonyl)-L-alanine, featuring 98 atom % 15N enrichment at the α-amino nitrogen position . This protected amino acid building block is primarily designed for solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of the stable isotope 15N into synthetic peptides . Its Fmoc protection chemistry ensures full compatibility with standard automated SPPS protocols, making it a critical reagent for producing labeled peptides used in heteronuclear NMR spectroscopy and quantitative mass spectrometry applications .

Why Fmoc-Ala-OH-15N Cannot Be Substituted


A scientific user cannot simply substitute Fmoc-Ala-OH-15N with its unlabeled counterpart (CAS 35661-39-3), 13C-labeled analogs (e.g., Fmoc-Ala-OH-13C3), or deuterated alanine derivatives (e.g., Fmoc-Ala-OH-d4) without fundamentally altering the analytical capabilities of the resulting peptide. Unlabeled alanine provides no isotopic handle for NMR spectral simplification or MS quantification. 13C labeling offers different NMR-active nuclei (13C vs. 15N) suited for backbone carbon assignments rather than amide proton correlation spectroscopy . Critically, 15N labeling avoids the metabolic and pharmacokinetic alterations associated with deuteration, which can introduce retention time shifts in LC-MS and confound in vivo tracer studies . The specific combination of 15N at the α-amino position with Fmoc protection ensures that the labeled atom resides at a structurally informative site—the peptide backbone amide—without introducing additional isotopic complexity or isotopic effects that deviate from native peptide behavior [1].

Fmoc-Ala-OH-15N: Key Quantitative Comparisons


Isotopic Enrichment Levels Compared

Commercial preparations of Fmoc-Ala-OH-15N are available at two distinct isotopic enrichment levels: 98 atom % 15N and 10 atom % 15N. The high-enrichment grade (98 atom %) is specified for quantitative heteronuclear NMR and high-sensitivity MS applications, while the low-enrichment grade (10 atom %) serves lower-sensitivity or cost-driven applications . This difference in isotopic enrichment directly impacts the signal-to-noise ratio achievable in NMR experiments and the dynamic range of MS quantification assays.

NMR Spectroscopy Solid-Phase Peptide Synthesis Isotopic Enrichment

Mass Shift for Isotope Dilution MS

Fmoc-Ala-OH-15N exhibits a mass shift of M+1 relative to unlabeled Fmoc-Ala-OH (exact mass 311.33 Da vs. 312.33 Da for the labeled derivative) . This +1 Da differential enables the use of the 15N-labeled compound as an internal standard in isotope dilution mass spectrometry (IDMS) workflows, where co-eluting labeled and unlabeled peptide species can be distinguished and quantified by their distinct mass-to-charge ratios .

Mass Spectrometry Isotope Dilution Quantitative Proteomics

Chemical Purity and Enantiomeric Integrity

The Aldrich/Sigma-Aldrich grade of Fmoc-Ala-OH-15N is specified with an assay of 99% (CP) and an optical activity of [α]20/D -18° (c = 1 in DMF), confirming retention of the L-configuration . In comparison, the Novabiochem® unlabeled Fmoc-Ala-OH specification includes enantiomeric purity of ≥ 99.8% (a/a) with strict limits on diastereomeric impurities including Fmoc-β-Ala-OH (≤ 0.1%) and Fmoc-Ala-Ala-OH (≤ 0.1%) . Alternative vendors offer lower minimum purity specifications (e.g., 95%) for this compound .

Peptide Synthesis Enantiomeric Purity Quality Control

Analytical Technique Compatibility

Fmoc-Ala-OH-15N is explicitly classified as 'bio NMR: suitable' by major suppliers, indicating its validated performance in heteronuclear NMR experiments on biological macromolecules . In contrast, the 13C3,15N dual-labeled analog (Fmoc-Ala-OH-13C3,15N) exhibits a mass shift of M+4, which provides a larger mass differential for MS quantification but introduces additional NMR complexity due to 13C-13C scalar couplings and a higher molecular weight (315.30 g/mol vs. 312.33 g/mol) . The single-atom 15N labeling of Fmoc-Ala-OH-15N minimizes isotopic perturbation of molecular properties while providing a clean 15N NMR handle.

Bio-NMR Solid-Phase Peptide Synthesis Isotopic Labeling

Pharmacokinetic Fidelity vs. Deuterated Analogs

Deuteration of alanine derivatives (e.g., Fmoc-Ala-OH-d4) has been shown to alter pharmacokinetic and metabolic profiles of peptide-based drugs due to the kinetic isotope effect, raising concerns for in vivo tracer studies . In contrast, 15N labeling at the α-amino position introduces a negligible mass perturbation without altering C-H bond strength or metabolic enzyme recognition [1]. This makes Fmoc-Ala-OH-15N the preferred choice for applications where the labeled peptide must faithfully recapitulate the in vivo behavior of the unlabeled parent molecule.

Drug Metabolism Pharmacokinetics Isotopic Tracers

Fmoc-Ala-OH-15N Application Scenarios


Site-Specific 15N Labeling for NMR

Researchers performing 1H-15N HSQC or HMQC experiments on synthetic peptides should select the 98 atom % 15N enrichment grade of Fmoc-Ala-OH-15N to maximize NMR signal-to-noise ratio . The compound's 'bio NMR: suitable' designation validates its performance in biomolecular NMR applications, and its compatibility with standard Fmoc-SPPS protocols enables precise, site-specific incorporation of the 15N label at alanine residues . This approach provides cleaner NMR spectra with fewer overlapping resonances compared to uniformly labeled peptides produced by metabolic incorporation, facilitating unambiguous backbone amide assignments .

Absolute Quantification by IDMS

For absolute quantification of synthetic peptides in complex biological matrices, Fmoc-Ala-OH-15N enables the synthesis of an internal standard peptide that is chemically identical to the analyte but distinguishable by its +1 Da mass shift . The 98 atom % 15N enrichment ensures that >98% of the internal standard peptide molecules carry the isotopic label, minimizing signal contribution from unlabeled species . This M+1 differential provides sufficient mass separation for quantification in triple quadrupole and Q-TOF instruments without the chromatographic retention time shifts sometimes observed with deuterated internal standards .

Metabolic Tracer Studies with High Fidelity

Investigators studying peptide metabolism, bioavailability, or in vivo distribution should prioritize Fmoc-Ala-OH-15N over deuterated alanine building blocks when constructing isotopically labeled tracer peptides . The 15N label introduces negligible perturbation to C-H bond strength and molecular recognition, avoiding the altered metabolic profiles documented for deuterated compounds . Peptides synthesized with 98 atom % 15N-enriched Fmoc-Ala-OH-15N retain the same physicochemical properties as their unlabeled counterparts, ensuring that pharmacokinetic measurements reflect the behavior of the native peptide rather than an isotopically perturbed analog .

High-Fidelity SPPS with Enantiomeric Purity

For automated SPPS campaigns requiring reproducible coupling efficiency and minimal diastereomeric byproducts, procurement of Fmoc-Ala-OH-15N from suppliers specifying ≥98% chemical purity and [α]20/D -18° optical rotation is essential . The documented optical activity confirms retention of the L-configuration, and comparison to Novabiochem® unlabeled Fmoc-Ala-OH specifications (enantiomeric purity ≥ 99.8%, Fmoc-β-Ala-OH ≤ 0.1%, Fmoc-Ala-Ala-OH ≤ 0.1%) establishes a quality benchmark . Selecting grades with lower purity specifications (e.g., 95%) introduces risk of peptide chain truncation and diastereomeric impurities that compromise downstream analytical data quality in NMR and MS workflows .

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